2-(4-Bromophenyl)-2-fluoroacetic acid
Description
Contextualization of Fluorine in Organic Chemistry Research
Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique properties. fiveable.mebritannica.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of organofluorine compounds. fiveable.menih.govalfa-chemistry.com This stability is a key reason for their widespread application. nih.govalfa-chemistry.com The presence of fluorine can also significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a valuable tool in drug design. alfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com
The applications of organofluorine compounds are diverse, spanning from pharmaceuticals and agrochemicals to materials science, where they are used in the production of polymers, liquid crystals, and specialty lubricants. nih.govalfa-chemistry.com The unique ability of fluorine to replace hydrogen without causing significant steric changes, while profoundly altering the molecule's properties, underpins its importance in contemporary chemical research. alfa-chemistry.com
Importance of Alpha-Fluoro-Alpha-Arylacetic Acid Scaffolds in Synthetic Methodologies
α-Fluoro-α-arylacetic acids are valuable building blocks in organic synthesis. The presence of a fluorine atom at the α-position of a carboxylic acid offers a unique combination of chemical reactivity and structural features. These scaffolds are utilized in the synthesis of more complex molecules, including biologically active compounds.
Several synthetic methods have been developed for the preparation of α-fluoro-α-arylcarboxylic acids. One common approach involves the direct fluorination of silyl ketene (B1206846) acetals derived from α-arylcarboxylic acids using electrophilic fluorinating agents like Selectfluor®. researchgate.net Other strategies include decarboxylative fluorination using photocatalysts or silver catalysts, and the direct fluorination of benzylic C-H bonds. researchgate.netorganic-chemistry.org The development of efficient and stereoselective methods for the synthesis of α-fluoro-α-arylacetic acids remains an active area of research, driven by the demand for these versatile intermediates. organic-chemistry.orgnih.gov
The reactivity of the α-fluoro-α-arylacetic acid scaffold allows for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, and other derivatives, while the aryl ring can undergo further functionalization. The fluorine atom itself can influence the reactivity of adjacent functional groups, providing a handle for controlling chemical reactions.
Overview of Research Trajectories for 2-(4-Bromophenyl)-2-fluoroacetic Acid
This compound is a specific example of an α-fluoro-α-arylacetic acid that has garnered interest in synthetic and medicinal chemistry research. Its structure combines the key features of the α-fluoroacetic acid moiety with a brominated phenyl ring. The bromine atom serves as a versatile functional group that can be utilized in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. mdpi.com This allows for the synthesis of a diverse range of derivatives with potentially interesting biological activities.
Research involving this compound and its parent compound, 2-(4-bromophenyl)acetic acid, often focuses on its use as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com For instance, derivatives of 2-(4-bromophenyl)acetic acid have been investigated for their potential as anti-inflammatory agents. chemimpex.com The introduction of a fluorine atom in this compound is expected to modulate the biological properties of its derivatives, potentially leading to enhanced efficacy or improved pharmacokinetic profiles.
Furthermore, the synthesis of derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been explored for their potential antimicrobial and antiproliferative activities. nih.govresearchgate.net These studies highlight the importance of the 4-bromophenyl moiety as a key structural component in the design of new therapeutic agents. While specific research on this compound is not as extensively documented as for its non-fluorinated analog, its potential as a building block for novel fluorinated compounds with interesting biological properties is a clear trajectory for future research.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C8H6BrFO2 |
| Molecular Weight | 233.03 g/mol |
| CAS Number | 109050-30-8 |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNDTJHFYJONTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Bromophenyl 2 Fluoroacetic Acid
Strategies Involving Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings, particularly those activated by electron-withdrawing groups. nih.govharvard.edu In this context, the strategy involves the displacement of a leaving group on an aromatic ring by a fluorinated nucleophile.
A key approach for synthesizing α-fluoro-α-aryl acetic acids involves using fluoromalonate esters, such as diethyl 2-fluoromalonate, as versatile building blocks. researchgate.netacsgcipr.orgresearchgate.net This method leverages the nucleophilic character of the malonate ester after deprotonation. The reaction proceeds via a nucleophilic substitution pathway where the carbanion generated from the fluoromalonate ester attacks an electron-deficient aromatic ring. researchgate.net
For instance, the synthesis of 2-fluoro-2-arylacetic acid derivatives can be initiated by reacting a suitable ortho-fluoronitrobenzene substrate with the sodium salt of diethyl 2-fluoromalonate. researchgate.net The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Subsequent hydrolysis and decarboxylation of the resulting intermediate yield the desired 2-fluoro-2-arylacetic acid. researchgate.net This multi-step process highlights the utility of fluoromalonate esters in constructing complex fluorinated molecules from simple precursors. researchgate.netacsgcipr.org
The success of the SNAr approach using fluoromalonate esters is dependent on carefully controlled reaction conditions. The generation of the nucleophile typically requires a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). researchgate.net The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions.
The substrate scope for this transformation is generally broad, provided the aromatic ring is sufficiently activated towards nucleophilic attack. researchgate.netresearchgate.net A range of substituted nitrobenzenes can be employed to generate a library of 2-fluoro-2-arylacetic acids. The table below illustrates the typical reaction sequence and the types of substrates that can be used.
| Aryl Substrate (Example) | Nucleophile | Key Reaction Steps | Product Type | Typical Yield |
|---|---|---|---|---|
| 1-Fluoro-2-nitrobenzene | Diethyl 2-fluoromalonate | 1. SNAr with NaH in DMF 2. Hydrolysis/Decarboxylation with KOH in MeOH | 2-Fluoro-2-(2-nitrophenyl)acetic acid | Good researchgate.net |
| 1-Bromo-4-nitrobenzene | Diethyl 2-fluoromalonate | 1. SNAr with NaH in DMF 2. Hydrolysis/Decarboxylation | 2-Fluoro-2-(4-nitrophenyl)acetic acid | Varies |
Catalytic Alpha-C-H Fluorination Approaches
A more direct and atom-economical strategy for the synthesis of α-fluoroaryl acetic acids is the direct fluorination of the α-C-H bond of the corresponding aryl acetic acid. This approach avoids the multi-step sequences often required in classical methods.
Recent advancements have established boron compounds as effective catalysts for the α-C-H fluorination of aryl acetic acids. scilit.comrsc.org In this method, a catalytic amount of a boron source, such as tetraacetyl diborate ((AcO)4B2O), facilitates the reaction between the carboxylic acid substrate and an electrophilic fluorinating agent. rsc.org The reaction is typically carried out in the presence of an organic base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a non-polar solvent such as toluene. rsc.org This catalytic system has demonstrated good functional group tolerance and provides access to a variety of α-fluoro aryl acetic acids in high yields. scilit.com
The reaction between 2-(4-bromophenyl)acetic acid and an electrophilic fluorine source in the presence of a boron catalyst yielded 2-(4-Bromophenyl)-2-fluoroacetic acid with a yield of 90%. rsc.org
The key to direct C-H fluorination is the use of a suitable electrophilic fluorinating reagent, which acts as the source of "F+". alfa-chemistry.comwikipedia.orgtcichemicals.com Among the most widely used and effective reagents for this purpose is Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). nih.govenamine.netwikipedia.org Selectfluor is a stable, safe, and easy-to-handle crystalline solid that serves as a powerful electrophilic fluorine donor. enamine.netwikipedia.org
In the boron-catalyzed system, Selectfluor is the terminal fluorinating agent. scilit.comrsc.org The reaction proceeds through the activation of the carboxylic acid by the boron catalyst and base, forming an enediolate intermediate. researchgate.net This intermediate then reacts with Selectfluor to install the fluorine atom at the α-position. researchgate.net The choice of catalyst, base, solvent, and stoichiometry are critical for achieving high yields. rsc.org Optimization studies have shown that using 20 mol% of (AcO)4B2O, 2.0 equivalents of DBU, and 1.5 equivalents of Selectfluor at 40 °C provides excellent results for many aryl acetic acid substrates. rsc.org
| Substrate | Catalyst | Fluorinating Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Phenylacetic acid | (AcO)4B2O | Selectfluor | DBU | Toluene | 88 rsc.org |
| 2-(4-Bromophenyl)acetic acid | (AcO)4B2O | Selectfluor | DBU | Toluene | 90 rsc.org |
| 2-(4-Iodophenyl)acetic acid | (AcO)4B2O | Selectfluor | DBU | Toluene | 92 rsc.org |
| 2-(4-Chlorophenyl)acetic acid | (AcO)4B2O | Selectfluor | DBU | Toluene | 96 scilit.com |
Decarboxylative Fluorination Pathways
Decarboxylative fluorination represents another innovative route for synthesizing fluorinated organic compounds. nih.govorganic-chemistry.org This method involves the replacement of a carboxylic acid group with a fluorine atom, a process that is often mediated by catalysts and initiated by single-electron transfer (SET). nih.govprinceton.edu
This strategy can be applied to malonic acid derivatives to access α-fluorocarboxylic acids. organic-chemistry.org For example, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids by carefully selecting the base and solvent. organic-chemistry.org A proposed mechanism involves the reaction of a silver(I) catalyst with an electrophilic fluorinating agent like Selectfluor to generate a high-valent Ag(III)-F species. nih.gov This species facilitates a single electron transfer from the carboxylate, leading to a carboxyl radical which then loses CO2 to form an alkyl radical. This radical subsequently reacts with the Ag(II)-F species to yield the final fluorinated product. nih.gov
Furthermore, photoredox catalysis using visible light has emerged as a powerful tool for decarboxylative fluorination. organic-chemistry.orgprinceton.edu This method allows for the conversion of a broad range of aliphatic carboxylic acids into their corresponding alkyl fluorides under mild, redox-neutral conditions. organic-chemistry.org While direct application to the synthesis of this compound from a suitable precursor like 2-(4-bromophenyl)malonic acid is a promising pathway, specific examples are still emerging in the literature. A divergent strategy for the fluorination of phenylacetic acid derivatives, however, has been demonstrated where non-aqueous conditions using Selectfluor favor the formation of α-fluoro-α-arylcarboxylic acids, while aqueous conditions promote decarboxylative fluorination. organic-chemistry.orgorganic-chemistry.org
Single-Electron Oxidation Mechanisms in Fluorination
The introduction of a fluorine atom onto a molecule can be achieved through mechanisms involving single-electron transfer (SET), also known as single-electron oxidation. A prominent example is the decarboxylative fluorination of aliphatic carboxylic acids, which can be facilitated by visible light-promoted photoredox catalysis. In this process, a photocatalyst, upon absorbing light, becomes excited and can oxidize a carboxylate ion. This single-electron oxidation event generates a carboxyl radical.
This carboxyl radical is unstable and rapidly undergoes decarboxylation, extruding carbon dioxide (CO₂) to form an alkyl radical. This radical species is then trapped by a fluorine atom transfer agent, such as Selectfluor®, to form the final C-F bond. This method is notable for its mild, redox-neutral conditions and its applicability to a wide range of carboxylic acid precursors. The process is initiated by the photon-induced oxidation of a carboxylate, which leads to the formation of the desired fluoroalkane with high efficiency.
A key advantage of this photoredox-assisted approach is its operational simplicity and its ability to proceed under conditions that tolerate a variety of functional groups. For substrates where the resulting radical intermediate is stabilized, such as benzylic or homobenzylic carboxylic acids, the reaction can proceed even more efficiently, often requiring less of the fluorinating reagent and shorter reaction times.
Silver(I)-Mediated Transformations of Carboxylic Acid Derivatives
Silver(I) salts have proven to be effective catalysts for the transformation of carboxylic acid derivatives, particularly in decarboxylative fluorination reactions. In these processes, a silver salt, such as silver nitrate (AgNO₃), catalyzes the reaction between an aliphatic carboxylic acid and an electrophilic fluorinating agent like Selectfluor®. This method allows for the efficient synthesis of alkyl fluorides from readily available carboxylic acids under mild conditions, often in aqueous solutions.
The proposed mechanism for this transformation involves a silver(I) species being oxidized to a higher-valent silver species, potentially Ag(III), which then facilitates a single-electron transfer from the carboxylate. This generates a carboxyl radical, which, as in the photoredox mechanism, loses CO₂ to form an alkyl radical. The final step is the transfer of a fluorine atom to this radical to yield the fluorinated product. The silver-catalyzed method is valued for its chemoselectivity and compatibility with various functional groups, making it a practical tool for synthesizing complex fluorinated molecules.
| Catalyst | Fluorinating Agent | Substrate | Product | Conditions |
| AgNO₃ | Selectfluor® | Aliphatic Carboxylic Acids | Alkyl Fluorides | Aqueous solution, mild conditions |
| Ag(I) salts | F-TEDA-PF₆ | Aryl Stannanes | Aryl Fluorides | Acetone, Room Temperature |
These silver-mediated reactions are not limited to carboxylic acids. They are also employed in the fluorination of other substrates, such as aryl stannanes, demonstrating the versatility of silver catalysis in C-F bond formation.
Palladium-Catalyzed Coupling Processes for Fluorinated Aromatic Systems
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming C-F bonds in aromatic systems has been a significant area of research. The development of Pd⁰/Pdᴵᴵ-catalyzed aromatic fluorination has been challenging due to the difficult nature of the Ar-F reductive elimination step from the Pd(II) intermediate. However, breakthroughs have been achieved through the design of specialized ligands, such as bulky biaryl monophosphines.
These catalytic systems enable the cross-coupling of aryl halides (e.g., bromides) or triflates with fluoride (B91410) sources. The general catalytic cycle involves:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, LₙPd(Ar)(X).
Fluoride Exchange: The halide (X) on the palladium center is exchanged for a fluoride ion from a fluoride source (e.g., CsF).
Reductive Elimination: The final, and often rate-limiting, step is the reductive elimination of the aryl fluoride (Ar-F), regenerating the Pd(0) catalyst.
The choice of ligand is critical to prevent the formation of stable, unreactive fluorine-bridged palladium dimers and to promote the crucial C-F reductive elimination step. These methods provide a powerful route to synthesize fluorinated aromatic compounds, including precursors to or derivatives of this compound.
Synthetic Routes from Related Phenylacetic Acid Derivatives
Bromination of Phenylacetic Acid Analogues
A straightforward method to introduce the bromo-substituent found in the target molecule is through the direct bromination of a phenylacetic acid analogue. Phenylacetic acid itself can undergo electrophilic aromatic substitution to yield 4-bromophenylacetic acid. This reaction is typically carried out using bromine in the presence of a catalyst. For instance, an early reported synthesis involved treating phenylacetic acid with bromine and mercuric oxide. This process yields a mixture of the 2- and 4-isomers, from which the desired 4-bromophenylacetic acid can be isolated by fractional crystallization. This brominated derivative then serves as a key intermediate, which would require subsequent α-fluorination to yield the final product.
| Starting Material | Reagents | Product | Key Feature |
| Phenylacetic acid | Br₂, Mercuric Oxide | 2- and 4-Bromophenylacetic acid | Electrophilic aromatic substitution |
| 4-Bromobenzyl bromide | Sodium Cyanide, then NaOH | 4-Bromophenylacetic acid | Two-step synthesis via nitrile hydrolysis |
Another classical route involves the reaction of 4-bromobenzyl bromide with sodium cyanide, followed by the hydrolysis of the resulting nitrile to afford 4-bromophenylacetic acid.
Methylation and Subsequent Hydrolysis Strategies for Alpha-Substituted Phenylacetic Acids
To synthesize alpha-substituted phenylacetic acids, such as a methylated analogue, direct alkylation of the corresponding arylacetic acid is a powerful strategy. This approach avoids the need for protecting groups and separate hydrolysis steps that are common in traditional methods starting from esters.
A highly enantioselective direct α-methylation of arylacetic acids can be achieved by using a chiral lithium amide as a stereodirecting reagent. In this process, the arylacetic acid is deprotonated to form an enediolate. The chiral lithium amide complexes with this enediolate, creating a chiral environment that directs the approach of the alkylating agent (e.g., iodomethane) to one face of the enediolate. This results in the formation of the α-methylated product with high enantioselectivity. The chiral amine can often be recovered after the reaction. This method has been successfully applied to produce a variety of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Flurbiprofen in high yield and excellent enantiomeric excess. While this section describes methylation, the principles of generating an enolate at the alpha position are foundational for introducing other substituents, including fluorine, via electrophilic reagents.
Enantioselective Synthesis of this compound
Achieving an enantioselective synthesis of this compound is a significant challenge that can be addressed by several modern catalytic strategies. The goal is to control the stereochemistry at the chiral center bearing the fluorine atom.
One major approach is asymmetric fluorination . This can be accomplished using chiral phase-transfer catalysts. In one variation, an anionic chiral catalyst, such as a chiral phosphate, can bring a cationic electrophilic fluorinating agent (e.g., Selectfluor®) into an organic phase to react with a nucleophile, such as an enolate derived from a 2-(4-bromophenyl)acetic acid ester. The chiral environment provided by the catalyst directs the fluorinating agent to attack one face of the enolate preferentially, leading to an enantioenriched product.
Another strategy involves enantioconvergent cross-coupling reactions . This method can start with a racemic precursor, such as an ester of 2-(4-bromophenyl)-2-chloroacetic acid. An iron-catalyzed cross-coupling reaction with an aryl Grignard reagent, in the presence of a chiral bisphosphine ligand, can produce α-arylalkanoates with high enantioselectivity. While this example describes arylation, the principle of using a chiral catalyst to act differently on the two enantiomers of a racemic starting material (or a common intermediate derived from them) is applicable. A similar catalytic system could potentially be developed for fluorination, where a chiral transition metal catalyst facilitates the reaction of a racemic α-haloester with a fluoride source, leading to the preferential formation of one enantiomer of the α-fluoroester.
Finally, biocatalytic methods using enzymes like ene reductases have shown promise for the asymmetric synthesis of alkyl fluorides. These methods typically involve the reduction of α-fluoroenoates or α-fluoroenones. While not a direct route for the target molecule, it highlights the potential of enzymatic processes to create chiral C-F bonds with high selectivity.
Asymmetric Fluorination Protocols for Alpha-Chiral Centers
The direct asymmetric fluorination of prochiral enolates derived from 2-(4-bromophenyl)acetic acid derivatives represents a primary strategy for establishing the α-chiral center. One of the seminal approaches in this area involves the use of transition metal catalysis. Researchers have successfully employed a nickel(II)-diphosphine complex to catalyze the enantioselective fluorination of α-aryl acetic acid derivatives.
A key challenge in these protocols is the generation of a reactive yet stereochemically defined enolate intermediate that can be effectively intercepted by an electrophilic fluorine source. The choice of the starting material is crucial; often, the carboxylic acid is converted into a more reactive derivative, such as an N-acyl thiazolidinethione, to facilitate enolization under mild conditions and enhance the stereocontrol exerted by the chiral catalyst.
Stereocontrol in Alpha-Fluoroester and Alpha-Fluoroacid Synthesis
Achieving a high degree of stereocontrol is the central goal in the synthesis of chiral α-fluoroesters and their corresponding acids. The stereochemical outcome of the fluorination reaction is dictated by the chiral environment created by the catalyst around the prochiral enolate. The catalyst, typically a complex of a transition metal with a chiral ligand, forms a transient chiral complex with the substrate's enolate.
The geometry of this complex and the steric and electronic properties of the chiral ligand direct the approach of the electrophilic fluorinating agent to one of the two enolate faces. For instance, in the nickel-catalyzed fluorination of an N-acyl thiazolidinethione derivative of 2-(4-bromophenyl)acetic acid, the BINAP ligand creates a C2-symmetric chiral pocket. The aryl group of the substrate is believed to orient itself to minimize steric hindrance with the phenyl groups of the BINAP ligand, thereby exposing one face of the enolate to preferential attack by the fluorinating agent.
The conversion of the resulting α-fluoro-N-acyl thiazolidinethione to the final this compound is typically achieved through a subsequent hydrolysis step. Care must be taken during this transformation to avoid racemization of the newly formed stereocenter.
Catalytic Systems for Enantioselective Fluorination (e.g., Chiral Ligands, Organocatalysis)
A variety of catalytic systems have been explored for the enantioselective fluorination of α-aryl acetic acid precursors. These can be broadly categorized into metal-based catalysts and organocatalysts.
Metal-Based Catalytic Systems:
Transition metal catalysts, particularly those based on nickel and palladium, have proven effective. A notable example is the catalytic system comprising nickel(II) chloride (NiCl₂) and a chiral bisphosphine ligand, such as (R)- or (S)-BINAP. In a study by Sodeoka and colleagues, this system was used for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.govnih.gov The reaction typically requires an additive, such as a silyl triflate (e.g., TESOTf), which is thought to generate a more cationic and reactive nickel species. A base, like 2,6-lutidine, is also essential to promote the formation of the nickel enolate.
The following table summarizes representative results for the asymmetric fluorination of a 2-(4-bromophenyl)acetic acid derivative using a NiCl₂-(S)-BINAP catalyst, as reported by Suzuki, Hamashima, and Sodeoka. nih.gov
| Substrate (Ar = 4-Bromophenyl) | Catalyst System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) |
| N-(2-(4-bromophenyl)acetyl)thiazolidin-2-thione | NiCl₂ (10 mol%), (S)-BINAP (11 mol%), TESOTf (1.2 equiv), 2,6-lutidine (1.2 equiv) | NFSI (1.2 equiv) | 85 | 86 |
Organocatalysis:
While metal-based systems are powerful, organocatalysis has emerged as a complementary and often more environmentally benign approach. Chiral organocatalysts, such as chiral amines, phosphoric acids, and thioureas, can activate substrates towards enantioselective fluorination. For the fluorination of α-aryl acetic acid derivatives, chiral phase-transfer catalysts and hydrogen-bond donors have shown promise. These catalysts can form a chiral ion pair with the enolate or activate the fluorinating agent, thereby inducing enantioselectivity. Although specific applications to 2-(4-bromophenyl)acetic acid are less commonly reported in seminal literature compared to metal catalysis, the principles of organocatalytic fluorination of related substrates suggest its potential applicability.
Mechanistic Investigations of Reaction Pathways for 2 4 Bromophenyl 2 Fluoroacetic Acid Synthesis and Transformation
Elucidation of Electron Transfer Processes in Fluorination Reactions
The introduction of a fluorine atom onto the α-carbon of a phenylacetic acid derivative is a critical step in the synthesis of 2-(4-Bromophenyl)-2-fluoroacetic acid. The mechanism of this fluorination, particularly with electrophilic fluorinating agents, is a subject of detailed investigation. The two primary mechanistic pathways under consideration are a direct SN2 substitution and a process involving Single Electron Transfer (SET).
A Single Electron Transfer (SET) process involves the transfer of one electron from a donor (the nucleophile) to an acceptor (the electrophilic fluorinating agent), resulting in the formation of radical ions. numberanalytics.comnumberanalytics.com These radical intermediates are key to enabling the synthesis of complex fluorinated compounds. numberanalytics.com The SET mechanism typically involves several steps: initiation through a donor-acceptor complex, the actual electron transfer to form radical ions, propagation of the radical chain, and termination. numberanalytics.com
The debate over whether electrophilic fluorination proceeds via an SN2 or SET mechanism is ongoing. wikipedia.org Evidence for the SN2 mechanism includes similar product yields from reactions with reagents that have different tendencies to engage in SET processes. wikipedia.org Conversely, it has been argued that the radical intermediates in a SET pathway may have lifetimes too short to be detected by standard radical probes, recombining immediately after the electron transfer. wikipedia.org
Recent studies on the fluorination of phenylacetic acid derivatives have provided significant insight. A strategy using a charge-transfer complex between the electrophilic fluorinating agent Selectfluor and a Lewis base, 4-(dimethylamino)pyridine (DMAP), has been shown to induce fluorination. organic-chemistry.org The reaction outcome is highly dependent on the solvent. In non-aqueous conditions, α-fluorination to produce α-fluoro-α-arylcarboxylic acids is the clean and dominant pathway, whereas the presence of water promotes decarboxylative fluorination through a single-electron oxidation. organic-chemistry.org This suggests that a SET process, initiated by the charge-transfer complex, generates radical intermediates that are crucial for the reaction. organic-chemistry.org
Another relevant mechanism is anodic fluorination, which is initiated by the transfer of an electron from the substrate to generate a radical cation. beilstein-journals.org This radical cation then traps a fluoride (B91410) ion to form a radical, which is further oxidized to a cationic intermediate before product formation. beilstein-journals.org For palladium-mediated electrophilic fluorination, kinetic studies have also suggested a mechanism that proceeds through a SET pathway, involving an unusual Pd(III) intermediate, rather than through the formation of traditional organopalladium intermediates. nih.gov
Table 1: Comparison of Electron Transfer Mechanisms in Fluorination
| Mechanism | Number of Electrons Transferred | Key Intermediates | Supporting Evidence/Context |
| Single Electron Transfer (SET) | 1 | Radical ions (e.g., radical cations) | Formation of distinct products under different solvent conditions (e.g., α-fluorination vs. decarboxylative fluorination) organic-chemistry.org; Anodic fluorination pathways beilstein-journals.org; Kinetic studies of Pd-mediated fluorination. nih.gov |
| Two-Electron Transfer (S | 2 | Transition state (no discrete intermediate) | Observed in reactions where reagents with different SET tendencies give similar yields wikipedia.org; Proposed for reactions with N-F reagents based on kinetic studies. wikipedia.orgillinois.edu |
Role of Lewis Acids in Catalytic Transformations
Lewis acids, defined as substances capable of accepting an electron pair, play a multifaceted and critical role in catalysis. dartmouth.edu In the context of synthesizing and transforming this compound, Lewis acids can be employed to enhance reactivity, control selectivity, and enable new reaction pathways. rsc.orgnih.gov Their functions include activating substrates, reagents, or catalysts in both bond-breaking and bond-forming reactions. rsc.org
One key role of Lewis acids is in the activation of strong chemical bonds. For instance, in nickel-catalyzed reactions, Lewis acids can significantly lower the activation barrier for the oxidative addition of substrates like alkylnitriles to the Ni(0) center. rsc.org This principle is relevant to potential cross-coupling transformations of the cyano group, and by extension, the bromo- group in this compound, where the Lewis acid can coordinate to the leaving group or an adjacent functional group to facilitate its cleavage.
Lewis acids are also utilized to activate fluorinating agents. Some electrophilic fluorinating reagents require activation by a Lewis acid, such as BF₃, to become effective for certain substrates, like alkynes. nih.gov This activation increases the electrophilicity of the fluorine source, making the fluorine transfer more favorable. Furthermore, fluorinated substituents on ligands or molecules can themselves enhance the Lewis acidity of associated metal centers, a principle used in the design of weakly coordinating anions like B(C₆F₅)₄⁻ for polymerization catalysis. wikipedia.org
In organometallic catalysis, main-group cations, such as those in fluorophosphonium salts, can act as Lewis acidic partners to transition metal catalysts, enhancing their activity in reactions like the carbonylation of β-lactones. rsc.org This cooperative catalysis, where the Lewis acid interacts with the substrate, can open up new synthetic routes for derivatives of this compound.
Table 2: Examples of Lewis Acid Roles in Catalytic Transformations
| Catalytic System | Role of Lewis Acid | Reaction Type | Reference |
| Ni/Lewis Acid | Reduces activation barrier for oxidative addition of C-C bonds. | Cross-Coupling | rsc.org |
| Hypervalent Iodine/BF₃ | Activates the electrophilic fluorinating agent (Ph-IF₂). | Fluorination of Alkynes | nih.gov |
| Metal Perfluorooctanesulfonates | Act as recyclable catalysts in fluorous biphase systems. | Various (e.g., Friedel-Crafts) | nih.gov |
| Fluorophosphonium Salts/Cobalt | Acts as a co-catalyst to enhance organometallic catalysis. | Carbonylation | rsc.org |
Intermediates and Transition State Analysis in Fluorination and Coupling Reactions
The pathways for the synthesis and transformation of this compound are dictated by the formation of transient intermediates and high-energy transition states.
In Fluorination Reactions:
The mechanism of electrophilic fluorination hinges on the nature of the intermediates formed. In a SET pathway, an initial electron transfer from the substrate (e.g., an enolate or the neutral phenylacetic acid derivative) to the fluorinating agent generates a charge-spin separated radical cation. organic-chemistry.orgnih.gov Subsequent fluorine transfer can then occur through either an ionic or a radical pathway. nih.gov Anodic fluorination also proceeds through a proposed radical cation intermediate, which then captures a fluoride ion. beilstein-journals.org In contrast, a direct SN2 mechanism does not involve a discrete intermediate but rather a single transition state where the C-F bond is formed concurrently with the breaking of the N-F bond of the fluorinating agent. wikipedia.orgacs.org Computational studies using density functional theory (DFT) and experimental probes, such as the use of hypersensitive radical probes, have been employed to distinguish between these pathways. nih.govnih.gov The absence of rearranged products from radical probes is often cited as evidence against a long-lived radical intermediate, favoring an SN2 or a very rapid SET-recombination process. wikipedia.orgnih.gov
In Coupling Reactions: The 4-bromophenyl moiety of the title compound is a handle for further functionalization via transition metal-catalyzed cross-coupling reactions, most commonly with palladium. The generally accepted catalytic cycle for these reactions provides a clear picture of the key intermediates and transition states. youtube.comnih.gov
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex reacting with the aryl halide (Ar-Br). The palladium inserts into the C-Br bond in an oxidative addition step, forming a square planar Pd(II) intermediate (Ar-Pd-Br). youtube.comyoutube.com
Transmetalation: This Pd(II) intermediate then reacts with an organometallic coupling partner (e.g., R-M). In the transmetalation step, the R group is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R). youtube.comnih.gov
Reductive Elimination: The final step is reductive elimination, where the Ar and R groups on the palladium complex couple to form the new C-C bond (Ar-R). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
Table 3: Key Intermediates in a Typical Pd-Catalyzed Cross-Coupling Cycle
| Step | Reactants | Intermediate/Transition State | Product of Step |
| Oxidative Addition | Pd(0) + Ar-Br | [Ar---Pd---Br]‡ Transition State | Ar-Pd(II)-Br |
| Transmetalation | Ar-Pd(II)-Br + R-M | [Ar-Pd(II)-(Br)-(M-R)]‡ Transition State | Ar-Pd(II)-R + M-Br |
| Reductive Elimination | Ar-Pd(II)-R | [Ar---Pd---R]‡ Transition State | Ar-R + Pd(0) |
Stereochemical Course of Asymmetric Reactions
The synthesis of this compound in an enantiomerically pure form requires an asymmetric fluorination step that controls the formation of the stereocenter at the α-carbon. The development of catalytic, enantioselective methods to construct C-F bonds is a significant area of synthetic chemistry. nih.govnih.gov
The primary strategy for asymmetric fluorination involves reacting a prochiral nucleophile, such as an enolate derived from ethyl 2-(4-bromophenyl)acetate, with an electrophilic fluorinating agent in the presence of a chiral catalyst. illinois.eduresearchgate.net The catalyst creates a chiral environment around the reacting species, forcing the fluorinating agent to approach one of the two faces of the planar enolate preferentially, leading to an excess of one enantiomer of the product.
Several catalytic systems have been developed for this purpose:
Chiral Metal Catalysts: Lewis acidic titanium(IV) complexes bearing chiral ligands have been used to catalyze the enantioselective fluorination of β-keto esters. illinois.edu
Organocatalysts: Chiral amines and amides, particularly those derived from Cinchona alkaloids or imidazolidinones, have proven effective as organocatalysts for the direct α-fluorination of aldehydes and ketones. researchgate.netresearchgate.net For example, imidazolidinone catalysts mediate fluorination via the formation of a chiral enamine intermediate. researchgate.net
Chiral Auxiliaries: An alternative approach involves covalently attaching a chiral auxiliary, such as an Evans' oxazolidinone, to the substrate. illinois.edu The auxiliary directs the diastereoselective fluorination, and its subsequent removal yields the enantioenriched fluorinated product. illinois.edunih.gov
The stereochemical outcome of these reactions provides valuable mechanistic information. For example, analyzing the product's configuration can help distinguish between an inner-sphere C-F bond formation pathway, which may proceed with retention of configuration, and an SN2-type mechanism that results in inversion of configuration. researchgate.net The development of these methods allows for the synthesis of specific stereoisomers of fluorinated molecules, which is often critical for their application in pharmaceuticals and materials science. acs.orgrsc.org
Table 4: Examples of Catalytic Asymmetric Fluorination Approaches
| Catalyst/Method | Substrate Class | Fluorinating Agent | Typical Enantioselectivity | Reference |
| Chiral Ti(IV) Complex | β-Keto esters | N-Fluorobenzensulfonimide (NFSI) | Moderate to High | illinois.edu |
| Imidazolidinone Organocatalyst | Aldehydes | N-Fluorobenzensulfonimide (NFSI) | Up to 99% ee (for aldehydes) | researchgate.net |
| Quinine-based Organocatalyst | Pyrazolones | N-Fluorobenzensulfonimide (NFSI) | Up to 81% ee | researchgate.net |
| Chiral Aryl Iodide | Styrene derivatives | HF•pyridine | High (80-96% ee) | nih.gov |
| Evans' Chiral Auxiliary | Carboxylic acid derivatives | N-Fluorosulfonimides | Excellent diastereoselectivity | illinois.edunih.gov |
Chemical Reactivity and Derivatization of 2 4 Bromophenyl 2 Fluoroacetic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups, or serving as a precursor for more complex transformations.
Esterification is a fundamental transformation of 2-(4-bromophenyl)-2-fluoroacetic acid, converting the carboxylic acid into an ester. This reaction is typically performed to modify the compound's solubility, to protect the carboxylic acid group during subsequent reaction steps, or to generate biologically active ester derivatives. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk
The general reaction is as follows: C₈H₆BrFO₂ + R'OH ⇌ C₈H₅BrFO(OR') + H₂O
To drive the equilibrium towards the product side, the reaction is often heated, and water is removed as it is formed. chemguide.co.uk Concentrated sulfuric acid is a common catalyst for this process. For larger-scale or more sensitive substrates, heating the mixture under reflux may be necessary to achieve a satisfactory yield. chemguide.co.uk
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | Formation of the ester. |
| Catalyst | Concentrated H₂SO₄ (or dry HCl gas) | To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk |
| Temperature | Gentle heating or reflux | To increase the reaction rate and shift the equilibrium. chemguide.co.uk |
| Byproduct Removal | Distillation of the ester or removal of water | To drive the reaction to completion according to Le Chatelier's principle. chemguide.co.uk |
Alternative esterification methods can also be employed, particularly for alcohols that are sensitive to strongly acidic conditions. These can include using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-chemistry.org
Beyond esterification, the carboxylic acid group of this compound can be functionalized for a wider range of synthetic applications. The carboxylic acid itself can be a challenging functional group to work with directly in certain coupling reactions. Therefore, it is often converted into a more reactive derivative, such as an acyl halide (e.g., acyl chloride) or an acid anhydride.
This activation allows for facile reaction with a variety of nucleophiles. For instance:
Amide Formation: Reaction with primary or secondary amines to form the corresponding amides.
Ketone Synthesis: Palladium(0)-catalyzed cross-coupling reactions between acid anhydrides and arylboronic acids can yield ketones. ruhr-uni-bochum.de
Recent advances in catalysis have also enabled the direct use of carboxylic acids in cross-coupling reactions. Metallaphotoredox catalysis, using first-row transition metals like nickel or copper, allows for decarboxylative functionalization, where the carboxylic acid group is replaced, enabling transformations such as alkylation, arylation, and amination. princeton.edu While these methods are powerful, their application to a specific substrate like this compound would require specific methodological development. Another important reaction is the Hell-Volhard-Zelinskii reaction, which allows for the α-bromination of carboxylic acids via an acid bromide intermediate. libretexts.org However, this reaction is not applicable for further functionalization of the alpha-position in the title compound as it is already substituted with a fluorine atom.
Transformations Involving the Bromo Group
The bromine atom on the phenyl ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.
The bromo group on this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. youtube.comlibretexts.org
This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. organic-chemistry.orgmdpi.com This allows for the introduction of diverse aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner. |
| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner. organic-chemistry.org |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates oxidative addition, transmetalation, and reductive elimination cycle. youtube.commdpi.com |
| Ligand | PPh₃, P(t-Bu)₃, JohnPhos | Stabilizes the palladium center and modulates its reactivity. youtube.com |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron reagent for transmetalation. youtube.commdpi.com |
| Solvent | 1,4-Dioxane, Toluene, THF/Water | Solubilizes reactants and facilitates the reaction. youtube.commdpi.com |
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.com The use of electron-rich boronic acids often leads to good product yields. mdpi.com
Direct nucleophilic aromatic substitution (S_NAr) of the bromo group in this compound by a nucleophile without a metal catalyst is generally a difficult transformation. S_NAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to activate the ring towards nucleophilic attack. While the fluoroacetic acid moiety is electron-withdrawing, it may not be sufficient to enable facile substitution of the relatively less reactive bromide.
However, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust method for the formation of carbon-nitrogen and carbon-oxygen bonds at the aryl bromide position. This reaction allows for the coupling of aryl bromides with a wide range of amines, alcohols, and thiols, and represents a synthetic equivalent to nucleophilic substitution.
Reactivity of the Alpha-Fluorinated Stereocenter
The alpha-fluorinated stereocenter is the least reactive position in the this compound molecule under typical synthetic conditions. The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom an extremely poor leaving group in nucleophilic substitution reactions. cas.cn
Direct S_N2 displacement of the fluoride (B91410) ion is generally not feasible. While some enzyme-catalyzed or intramolecular S_N2 reactions of alkyl fluorides have been reported, these are exceptional cases and proceed due to proximity effects or specific catalytic environments. cas.cn For a molecule like this compound, intermolecular substitution at the alpha-carbon would be extremely challenging.
The primary reactivity associated with this position involves the alpha-proton. The strong electron-withdrawing effects of both the adjacent fluorine atom and the carboxylic acid group increase the acidity of the C-H bond at the alpha-position. This would allow for deprotonation by a strong base to form a fluorinated enolate. This enolate, in turn, could potentially react with various electrophiles. However, controlling the stereochemistry of such reactions and avoiding side reactions can be challenging. The stability and relative inertness of the C-F bond are key features that make α-fluorinated compounds valuable in fields like medicinal chemistry. nih.govnih.gov
Retention or Inversion of Configuration in Subsequent Reactions
The stereochemical course of reactions at the chiral α-carbon of this compound and its derivatives is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The outcome, whether retention or inversion of the original configuration, is largely dependent on the reaction mechanism, which is in turn influenced by the nature of the substrate, the nucleophile, and the reaction conditions.
Nucleophilic substitution reactions at the α-carbon, for instance, can proceed via different pathways, most notably the S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms.
S\textsubscript{N}2 Reactions and Inversion of Configuration: The S\textsubscript{N}2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted process forces the molecule's other substituents to "flip" into the opposite stereochemical configuration, a phenomenon known as Walden inversion. nih.govlibretexts.orgorganic-chemistry.org For derivatives of this compound, such as its esters where the hydroxyl group has been converted into a better leaving group (e.g., a tosylate), a direct S\textsubscript{N}2 reaction with a strong nucleophile would be expected to proceed with complete inversion of configuration. libretexts.org
S\textsubscript{N}1 Reactions and Racemization/Epimerization: In contrast, the S\textsubscript{N}1 mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to a mixture of retention and inversion products, often resulting in racemization or epimerization at the chiral center. Research on the fluorination of related α-bromo arylacetates has shown that reactions proceeding through an S\textsubscript{N}1 pathway, which form a carbocation intermediate, result in the epimerization of the α-carbon. nih.gov However, the presence of silver fluoride (AgF) in similar reactions favored a stereochemical inversion, suggesting a shift in mechanism. nih.gov
The choice between these pathways can be influenced by several factors. The stability of the potential carbocation is a key determinant. The phenyl group can stabilize a carbocation through resonance, which might favor an S\textsubscript{N}1 pathway. However, the adjacent fluorine atom, due to its strong electron-withdrawing inductive effect, can destabilize a neighboring carbocation, thus disfavoring the S\textsubscript{N}1 mechanism.
A study on the nucleophilic fluorination of α-bromo benzylacetates provides valuable insight. The reaction of a chiral α-bromo arylacetate under conditions that promote an S\textsubscript{N}1 process led to epimerization. Conversely, when the reaction was conducted with AgF, a predominant inversion of stereochemistry was observed, indicating an S\textsubscript{N}2-like pathway. nih.gov
| Reaction Type | Expected Stereochemical Outcome at α-carbon | Influencing Factors |
| S\textsubscript{N}2 | Predominant Inversion (Walden Inversion) | Strong nucleophile, good leaving group, conditions disfavoring carbocation formation. |
| S\textsubscript{N}1 | Racemization / Epimerization | Conditions favoring carbocation formation (e.g., polar protic solvents, weak nucleophile), resonance stabilization from the phenyl group. |
| Neighboring Group Participation | Retention of Configuration | Presence of a participating group (e.g., carboxylate anion) leading to a double inversion. |
Neighboring Group Participation and Retention of Configuration: Another possibility is neighboring group participation (NGP), where a functional group within the molecule acts as an internal nucleophile. researchgate.netnih.gov In the case of 2-(4-Bromophenyl)-2-fluoroacetate, the carboxylate anion could potentially attack the α-carbon in an intramolecular S\textsubscript{N}2 reaction, displacing a leaving group and forming a transient α-lactone intermediate. This first step occurs with inversion of configuration. A subsequent attack by an external nucleophile on the α-lactone would also proceed with inversion, leading to a net result of retention of the original configuration. researchgate.net This double inversion mechanism is a classic example of NGP leading to retention.
Influence of Fluorine on Neighboring Group Reactivity
The fluorine atom at the α-position exerts a profound electronic influence on the adjacent carboxylic acid group and the rest of the molecule, primarily through its strong inductive effect.
Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the atoms to which it is bonded. orgsyn.org This inductive effect has several significant consequences for the reactivity of this compound.
Increased Acidity: The most direct impact of the α-fluoro substituent is the increased acidity of the carboxylic acid group compared to its non-fluorinated analogue, 2-(4-bromophenyl)acetic acid. The electron-withdrawing fluorine atom helps to stabilize the negative charge of the carboxylate conjugate base. By pulling electron density away from the carboxylate, the fluorine atom disperses the charge, making the anion more stable and, consequently, the parent acid stronger (i.e., having a lower pKa). orgsyn.org This effect is well-documented for α-haloacetic acids.
Reactivity of the Carboxyl Group: The electron-withdrawing nature of fluorine also influences the reactivity of the carbonyl carbon in the carboxylic acid group. By pulling electron density away, the fluorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can affect the rates of reactions such as esterification or amidation. For instance, direct esterification of the acid may be facilitated by the increased electrophilicity of the carbonyl carbon. researchgate.net
Influence on the α-Carbon: The fluorine atom's influence extends to the reactivity of the α-carbon itself. While its inductive effect destabilizes a carbocation at the α-position (disfavoring S\textsubscript{N}1 reactions), it also affects the acidity of the α-proton. However, in this specific molecule, the presence of the carboxylic acid group means there is no α-proton. In derivatives where the carboxyl group is modified, this effect could become relevant. Studies on α-fluoro ketones have shown that conformational effects dictated by the fluorine atom can influence reactivity, sometimes making them less reactive than their chloro or bromo counterparts due to stereoelectronic factors. researchgate.net
The table below summarizes the primary electronic effects of the α-fluorine atom on the reactivity of adjacent groups.
| Functional Group | Influence of α-Fluorine | Consequence |
| Carboxylic Acid (-COOH) | Strong negative inductive effect (-I) | Increases acidity (lowers pKa) by stabilizing the carboxylate conjugate base. |
| Carbonyl Carbon (C=O) | Electron withdrawal | Increases electrophilicity, potentially accelerating nucleophilic acyl substitution reactions. |
| Alpha-Carbon (α-C) | Inductive electron withdrawal | Destabilizes a carbocation intermediate, disfavoring S\textsubscript{N}1 reactions. |
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the chemical environment of specific atoms like fluorine. Through a series of one- and two-dimensional experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
Carbon-13 (13C) NMR Analysis
While specific research data for the 13C NMR of 2-(4-Bromophenyl)-2-fluoroacetic acid is not publicly available in the searched literature, analysis of its structural analogues allows for the prediction of expected chemical shifts. The spectrum would feature distinct signals for the carboxylic acid carbon, the fluorinated methine carbon, and the four unique carbons of the p-bromophenyl group. The carbon attached to the fluorine would appear as a doublet due to one-bond C-F coupling, a key diagnostic feature.
Fluorine-19 (19F) NMR for Fluorine Environment Characterization
Fluorine-19 NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the 19F NMR spectrum is expected to show a single signal, which would be split into a doublet by the adjacent methine proton (H-C-F). The chemical shift of this signal provides critical information about the electronic effects of the phenyl and carboxylic acid groups on the fluorine atom.
Proton (1H) NMR for Confirmation of Aromatic and Aliphatic Protons
The 1H NMR spectrum provides information on the number and type of hydrogen atoms. The aromatic region would display signals corresponding to the protons on the 4-bromophenyl ring, likely as two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic region would feature a key signal for the methine proton (CH-F), which would be split into a doublet by the adjacent fluorine atom (J-coupling). The acidic proton of the carboxyl group may appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
Advanced NMR Techniques (e.g., HMBC, HSQC, HOESY) for Connectivity and Stereochemistry
To confirm the precise connectivity, two-dimensional NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the methine proton signal directly to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the attachment of the fluoroacetic acid moiety to the bromophenyl ring. For instance, correlations would be expected from the methine proton to the carbons of the aromatic ring.
HOESY (Heteronuclear Overhauser Effect Spectroscopy) could be used to establish through-space proximity, providing insights into the molecule's preferred conformation and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₆BrFO₂), the expected monoisotopic mass is 231.95352 Da. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the molecule, which relate to the ion's shape in the gas phase. uni.luFor example, the predicted CCS for the deprotonated molecule [M-H]⁻ is 144.0 Ų. uni.luThis technique serves as a powerful confirmation of the compound's elemental composition.
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 232.96080 | 140.1 |
| [M+Na]⁺ | 254.94274 | 151.1 |
| [M-H]⁻ | 230.94624 | 144.0 |
| [M+NH₄]⁺ | 249.98734 | 160.7 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification in Research Contexts
Infrared (IR) spectroscopy is a fundamental analytical technique employed in academic research to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's chemical bonds. Although specific experimental and detailed computational studies on the IR spectrum of this compound are not widely available in published literature, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and comparison with structurally related compounds.
The IR spectrum of this compound is anticipated to be complex, displaying characteristic absorption bands that confirm the presence of the carboxylic acid moiety, the substituted benzene ring, and the carbon-halogen bonds.
Key Expected Absorption Regions:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This feature is characteristic of the hydrogen-bonded O-H stretching vibration in the dimeric form of the carboxylic acid, which is typical in the solid state or in concentrated solutions.
C-H Stretches:
Aromatic C-H Stretch: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the p-substituted phenyl ring.
Aliphatic C-H Stretch: A weak absorption corresponding to the stretching of the single C-H bond at the alpha-carbon (the carbon bearing the fluorine, bromine, and carboxyl group) is expected around 2900-3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is predicted in the range of 1740-1680 cm⁻¹. The exact position of this carbonyl stretch is sensitive to its environment. In the dimeric, hydrogen-bonded state, it typically appears around 1725-1700 cm⁻¹. The presence of the electronegative fluorine atom on the alpha-carbon may induce a slight shift to a higher wavenumber (frequency).
C=C Stretches (Aromatic Ring): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
C-O Stretch and O-H Bend (Carboxylic Acid): The spectrum is expected to show a strong C-O stretching vibration coupled with the in-plane O-H bending vibration in the 1320-1210 cm⁻¹ region.
C-F Stretch: A strong absorption band corresponding to the carbon-fluorine stretching vibration is anticipated in the range of 1150-1000 cm⁻¹. The precise location can be influenced by coupling with other vibrations in the molecule.
Aromatic C-H Bends: Out-of-plane (OOP) C-H bending vibrations for the p-disubstituted benzene ring are expected to produce a strong band in the 850-800 cm⁻¹ region.
C-Br Stretch: A medium to strong absorption band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹, is characteristic of the carbon-bromine stretching vibration.
The following interactive data table summarizes the anticipated IR absorption bands for this compound based on the analysis of its functional groups and data from analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~2950 | Weak | C-H Stretch | Aliphatic (α-carbon) |
| 1740-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1320-1210 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid |
| 1150-1000 | Strong | C-F Stretch | Fluoroalkane |
| 850-800 | Strong | C-H OOP Bend | p-Disubstituted Ring |
| 600-500 | Medium-Strong | C-Br Stretch | Bromoalkane |
Detailed research findings from computational chemistry, such as those derived from Density Functional Theory (DFT) calculations, would be required to provide a more precise and fully assigned vibrational spectrum for this compound. Such studies can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the definitive assignment of each absorption band observed in an experimental spectrum. For instance, computational studies on related molecules like 3-Bromophenylacetic acid have been used to perform detailed vibrational assignments.
Role As a Chiral Synthon and Advanced Building Block in Complex Organic Synthesis Research
Precursor in the Synthesis of Advanced Fluorinated Molecules
The introduction of fluorine into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-(4-Bromophenyl)-2-fluoroacetic acid serves as a readily available precursor for more complex fluorinated molecules. The bromine atom on the phenyl ring can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core of the molecule.
Furthermore, the carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and ketones. These transformations, combined with the reactivity of the bromophenyl group, open up a vast chemical space for the synthesis of advanced fluorinated molecules with diverse structures and properties. For instance, the combination of a fluorinated chiral center and a modifiable aromatic ring makes this compound an attractive starting point for the synthesis of new drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule. tcichemicals.com
Integration into Multi-Step Synthetic Sequences for Structurally Complex Targets
The utility of a building block is often demonstrated by its successful incorporation into the multi-step synthesis of a complex target molecule. msu.edulibretexts.org While a specific total synthesis employing this compound is not prominently documented in readily available literature, its structural motifs are present in various complex molecules, and its derivatives are used in multi-step sequences.
For example, the synthesis of (S)-3-(4-bromophenyl)butanoic acid, a structurally related compound, highlights a multi-step approach involving the asymmetric addition of a boronic acid to an unsaturated ester, followed by hydrolysis. orgsyn.org A similar strategic approach could be envisioned for the elaboration of this compound. A hypothetical multi-step synthesis could involve the initial resolution of racemic this compound to obtain a single enantiomer. This chiral building block could then undergo a series of transformations, such as reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group. Subsequent nucleophilic substitution or cross-coupling reactions at the benzylic position, in combination with modifications at the bromophenyl group, would allow for the construction of structurally complex and stereochemically defined target molecules.
Utility in the Preparation of Alpha-Fluorinated Carboxylic Acid Derivatives
This compound is itself an alpha-fluorinated carboxylic acid, and it serves as an excellent starting point for the preparation of other derivatives within this class. The carboxylic acid functionality can be readily converted into a variety of other groups, allowing for the synthesis of a library of related compounds.
One common transformation is the conversion of the carboxylic acid to an acyl fluoride (B91410). Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, balancing stability with sufficient reactivity for subsequent transformations. cas.cn For example, the reaction of a carboxylic acid with a deoxyfluorinating agent like (diethylamino)sulfur trifluoride (DAST) can yield the corresponding acyl fluoride. These acyl fluorides can then be used in a variety of coupling reactions to form amides, esters, and ketones. cas.cn
The synthesis of α-fluorocarboxylic esters and acids can also be achieved through the fluorination of ketene (B1206846) acetals derived from the corresponding non-fluorinated esters and acids. nih.gov This electrophilic fluorination approach circumvents issues often encountered with nucleophilic fluorination methods. nih.gov
| Starting Material | Reagent | Product | Reference |
| Phenylacetic acid derivatives | Selectfluor / 4-(dimethylamino)pyridine | α-Fluoro-α-arylcarboxylic acids | organic-chemistry.org |
| Carboxylic acids | Acetyl hypofluorite (B1221730) (from F2) | α-Fluorocarboxylic esters and acids | nih.gov |
| Carboxylic acids | 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) | Acyl fluorides | cas.cn |
| (4-bromophenyl)boronic acid | bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-BINAP, ethyl (E)-but-2-enoate | (S)-Ethyl 3-(4-bromophenyl)butanoate | orgsyn.org |
Contribution to the Development of Novel Fluorinated Chemical Scaffolds
The development of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. This compound and its derivatives have been utilized in the synthesis of new fluorinated heterocyclic scaffolds. These scaffolds can serve as the core structures for new classes of biologically active compounds or functional materials.
For example, derivatives of bromophenyl-containing compounds have been used to synthesize novel quinoline-1,3,4-oxadiazole hybrids. rsc.org In one study, a multi-step synthesis started from a bromophenyl-containing compound, which was converted to a quinoline (B57606) derivative. This was then elaborated into a series of 1,3,4-oxadiazole-containing molecules that were evaluated for their anticancer and antimicrobial activities. rsc.org
In another example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was synthesized as a novel and selective inhibitor of Aurora A kinase, a target in cancer therapy. mdpi.comresearchgate.net This research demonstrates how the bromophenyl and fluoro-substituted core can be incorporated into a larger, biologically active scaffold. The synthesis of these complex molecules often involves multiple steps, including cyclization and functional group interconversion reactions, where the initial building block provides a key structural element. mdpi.com The development of new synthetic methods to create such scaffolds, including the use of innovative catalysts and reaction conditions, is an active area of research. sciencedaily.com
| Synthesized Scaffold | Potential Application | Reference |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Anticancer and antimicrobial agents | rsc.org |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Selective Aurora A kinase inhibitor | mdpi.comresearchgate.net |
| Fluorinated oxetanes | Drug discovery | sciencedaily.com |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-Bromophenyl)-2-fluoroacetic acid, and how can purity be validated?
Answer:
The synthesis typically involves halogenation and fluorination steps. For example, bromophenyl precursors are reacted with fluorinated reagents under controlled conditions. Post-synthesis purification often employs recrystallization from ethanol/water mixtures to isolate the product. Purity validation requires:
- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1%).
- Nuclear Magnetic Resonance (NMR): H and F NMR confirm structural integrity (e.g., absence of residual solvents or byproducts).
- Mass Spectrometry (MS): To verify molecular ion peaks and isotopic patterns .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray Crystallography: Determines bond lengths, angles, and crystal packing (e.g., Mo Kα radiation, R-factor < 0.05). For derivatives like 2-(4-bromophenyl)acetic acid, space groups (e.g., P2/c) and anisotropic displacement parameters are reported .
- Solid-State Deuterium NMR: Probes molecular dynamics (e.g., quadrupolar coupling constants) at varying temperatures (Table 1).
- FT-IR Spectroscopy: Identifies carboxylic acid C=O stretching (~1700 cm) and C-F vibrations (~1100 cm) .
Table 1: Deuterium Incorporation in 2-(4-Bromophenyl) Derivatives (Adapted from )
| Compound | % Deuteriation |
|---|---|
| 2-(4-Bromophenyl)[2,2-H]acetic acid | 73% |
| 2-(4-Fluorophenyl)[2,2-H]acetic acid | 85% |
Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic observations?
Answer:
Discrepancies may arise from dynamic processes (e.g., rotational flexibility) not captured in static crystal structures. Strategies include:
- Variable-Temperature NMR: Compare deuterium line shapes (e.g., motionally averaged signals at high temperatures vs. rigid-lattice spectra at low temperatures).
- Computational Modeling: Density Functional Theory (DFT) calculations reconcile bond-length deviations (e.g., C-F vs. C-Br distances).
- Multi-Technique Validation: Cross-reference X-ray data with neutron diffraction or Raman spectroscopy to account for thermal motion .
Advanced: What experimental approaches assess thermal stability and decomposition pathways?
Answer:
- Differential Scanning Calorimetry (DSC): Measures melting points (e.g., 117–119°C for 4-bromophenylacetic acid) and exothermic decomposition events.
- Thermogravimetric Analysis (TGA): Quantifies mass loss under controlled heating (e.g., 1–2% degradation at 150°C).
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile decomposition byproducts (e.g., bromobenzene derivatives) .
Advanced: How does deuteration at the α-position influence reactivity and spectral interpretation?
Answer:
Deuterium isotopic substitution reduces vibrational amplitudes, altering reaction kinetics and spectral resolution:
- Kinetic Isotope Effects (KIE): for reactions involving C-H bond cleavage (e.g., ester hydrolysis).
- Solid-State NMR Line Narrowing: Higher deuteration (>90%) improves resolution for studying torsional motions (e.g., quadrupolar splitting changes from 50 kHz to 20 kHz at 298 K) .
Advanced: What strategies optimize biological activity screening for bromo-fluoroacetic acid derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies: Vary substituents (e.g., bromo vs. fluoro) to modulate lipophilicity (logP) and target binding.
- In Vitro Assays: Use enzyme inhibition models (e.g., cyclooxygenase-2) with IC quantification.
- Molecular Docking: Predict binding poses using crystal structures of target proteins (e.g., kinase domains) .
Advanced: How are Karplus-type relationships applied to interpret solid-state deuterium NMR data?
Answer:
Karplus equations correlate H quadrupolar coupling constants (QCC) with dihedral angles:
- Dynamic Angle Analysis: For 2-(4-bromophenyl)[2,2-H]acetic acid, QCC values (e.g., 160 kHz) indicate restricted rotation.
- Temperature-Dependent Studies: Plot QCC vs. temperature to distinguish static disorder from motional averaging .
Basic: What are the key safety considerations for handling bromo-fluoroacetic acid derivatives?
Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated byproducts.
- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
